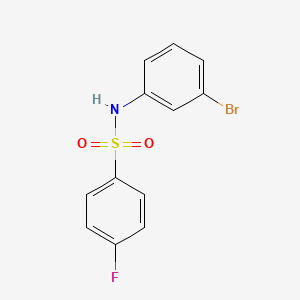

N-(3-bromophenyl)-4-fluorobenzenesulfonamide

Description

N-(3-bromophenyl)-4-fluorobenzenesulfonamide is a halogenated sulfonamide derivative characterized by a sulfonyl group bridging a 4-fluorophenyl ring and a 3-bromophenylamine moiety. The fluorine atom at the para position of the benzene ring enhances metabolic stability and bioavailability, while the bromine substituent on the aniline group may influence steric and electronic interactions with biological targets .

For example, 4-fluorobenzenesulfonamide (CAS 402-46-0) is a common building block for such reactions, enabling functionalization at the amine group .

Properties

CAS No. |

16937-07-8 |

|---|---|

Molecular Formula |

C12H9BrFNO2S |

Molecular Weight |

330.17 g/mol |

IUPAC Name |

N-(3-bromophenyl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C12H9BrFNO2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H |

InChI Key |

YDCJTHVRPVVXJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most widely employed method involves the direct reaction of 3-bromoaniline with 4-fluorobenzenesulfonyl chloride under basic conditions. The protocol is adapted from the synthesis of analogous sulfonamides:

-

Reactants :

-

3-Bromoaniline (1.0 equiv)

-

4-Fluorobenzenesulfonyl chloride (1.2 equiv)

-

Pyridine (2.0 equiv, as HCl scavenger)

-

Dichloromethane (DCM) as solvent

-

-

Procedure :

-

Dissolve 3-bromoaniline in anhydrous DCM under nitrogen.

-

Add pyridine dropwise at 0°C, followed by slow addition of 4-fluorobenzenesulfonyl chloride.

-

Quench with dilute HCl, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate gradient).

-

-

Yield and Purity :

Optimization Insights

-

Base Selection : Pyridine outperforms triethylamine in minimizing side reactions (e.g., sulfonyl chloride hydrolysis).

-

Temperature : Reactions at 43°C achieve complete conversion within 3 hours, whereas lower temperatures (25°C) require extended stirring (12 hours).

-

Solvent : DCM ensures homogeneity, but tetrahydrofuran (THF) may reduce yields due to competitive side reactions.

Oxidative Coupling Using Sodium 4-Fluorobenzenesulfinate

Reaction Overview

This method employs sodium 4-fluorobenzenesulfinate and 3-bromoaniline in the presence of an oxidizing agent, adapted from sulfonamide syntheses:

-

Reactants :

-

Sodium 4-fluorobenzenesulfinate (1.2 equiv)

-

3-Bromoaniline (1.0 equiv)

-

Iron(III) chloride (FeCl₃, 0.1 equiv)

-

Hydrogen peroxide (H₂O₂, 2.0 equiv)

-

1,2-Dichloroethane (DCE) as solvent

-

-

Procedure :

-

Yield and Purity :

Mechanistic Considerations

The reaction proceeds via radical intermediates , where FeCl₃ and H₂O₂ generate sulfonyl radicals that couple with the amine. Key advantages include avoiding moisture-sensitive sulfonyl chlorides, though yields are marginally lower than direct sulfonylation.

Comparative Analysis of Synthetic Methods

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

-

Direct Sulfonylation is preferred for large-scale production due to higher yields, despite the need for stringent moisture control.

-

Oxidative Coupling offers a safer alternative with easier handling but requires cost-effective access to sodium sulfinates.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound .

Scientific Research Applications

N-(3-bromophenyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Data Tables

Research Findings and Trends

- Antimicrobial Potency : Derivatives with electron-withdrawing groups (e.g., -F, -Cl) and extended aromatic systems (e.g., biphenyl, carbazole) show enhanced activity, likely due to improved membrane penetration and target binding .

- Synthetic Challenges : Unexpected products, such as double sulfonamides (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide), highlight the reactivity of sulfonyl chlorides with secondary amines .

- Thermodynamic Stability : Fluorine substituents at the para position contribute to higher melting points and crystallinity, as seen in derivatives like 4-fluorobenzenesulfonamide .

Biological Activity

N-(3-bromophenyl)-4-fluorobenzenesulfonamide is an organic compound characterized by a sulfonamide functional group linked to a fluorobenzene and a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including the presence of halogen substituents, may significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C12H10BrFNO2S

- Molecular Weight : 345.19 g/mol

Structural Features

| Feature | Description |

|---|---|

| Sulfonamide Group | Imparts unique reactivity and biological activity |

| Bromine Atom | Enhances electrophilic substitution reactions |

| Fluorine Atom | Alters lipophilicity and biological interactions |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth.

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The compound has been investigated for its ability to interact with specific molecular targets involved in cancer cell proliferation.

Case Studies

- Inhibition of Carbonic Anhydrase (CA)

- Antitumor Activity

- In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines, indicating its potential as a therapeutic agent against tumors.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The sulfonamide group interacts with target enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in cell growth and proliferation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-bromophenyl)-4-fluorobenzenesulfonamide | Bromine on para position | Different reactivity due to bromine's position |

| N-(2-bromophenyl)-4-fluorobenzenesulfonamide | Bromine on ortho position | Increased steric hindrance |

| N-(3-chlorophenyl)-4-fluorobenzenesulfonamide | Chlorine instead of bromine | Different electronic properties affecting activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via sulfonylation of 3-bromoaniline with 4-fluorobenzenesulfonyl chloride. Key steps include:

- Coupling reaction : Use a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

- Monitoring : TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and NMR (¹H, ¹³C) to confirm intermediate formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- HPLC-UV/LC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold).

- ¹H/¹³C NMR : Key peaks include aromatic protons at δ 7.1–8.0 ppm (split due to bromine and fluorine substituents) and sulfonamide NH at δ ~5.5 ppm .

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods for synthesis and handling; avoid inhalation (H335) .

- Spill management : Absorb with inert material (e.g., sand), seal in containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

- Procedure :

- Crystallization : Grow crystals via slow evaporation in ethanol at 4°C.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL-2018 for structure solution, refining anisotropic displacement parameters and validating with R-factor (<0.05) and residual electron density (<0.5 eÅ⁻³) .

Q. What strategies can address contradictory biological activity data for sulfonamide derivatives in enzyme inhibition assays?

- Troubleshooting :

- Enzyme kinetics : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Control experiments : Validate assay conditions (pH, temperature) and purity of enzyme/reagent stocks.

- Structural analogs : Compare activity with N-(4-chlorobenzyl)-4-fluorobenzenesulfonamide derivatives to identify substituent-specific effects .

Q. How do electronic effects of the 3-bromo and 4-fluoro substituents influence the sulfonamide’s reactivity in cross-coupling reactions?

- Mechanistic analysis :

- DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to map electron density and frontier molecular orbitals.

- Experimental validation : Perform Suzuki-Miyaura coupling with Pd(PPh₃)₄ to test reactivity at the bromine site. Monitor via GC-MS for aryl-aryl bond formation .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- In silico tools :

- ADMET prediction : Use SwissADME to estimate logP (~3.2), bioavailability (Lipinski’s Rule of 5 compliance), and CYP450 interactions.

- Molecular docking : AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase IX; PDB ID 3CAI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.